4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide
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Overview
Description
4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core, substituted with a butyl(methyl)amino group and a 1H-1,2,4-triazol-4-yl moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Butyl(methyl)amino Group: The butyl(methyl)amino group can be introduced through a nucleophilic substitution reaction, where a butyl(methyl)amine reacts with the benzamide intermediate.
Attachment of the 1H-1,2,4-Triazol-4-yl Moiety: The triazole ring can be introduced via a cyclization reaction involving a hydrazine derivative and a suitable carbonyl compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of substituted benzamide derivatives.
Scientific Research Applications
4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Material Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the butyl(methyl)amino group and the 1H-1,2,4-triazol-4-yl moiety. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
4-[butyl(methyl)amino]-N-[3-(5-oxo-1H-1,2,4-triazol-4-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-3-4-11-21(2)15-8-6-14(7-9-15)16(23)18-10-5-12-22-13-19-20-17(22)24/h6-9,13H,3-5,10-12H2,1-2H3,(H,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDGVVGYASBOBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)C(=O)NCCCN2C=NNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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